(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol
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Overview
Description
(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and a suitable benzofuran derivative.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and the benzofuran derivative under basic conditions to form the styrylbenzofuran intermediate.
Reduction: The intermediate is then reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a subject of interest in biomedical research.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, including its role in drug development for treating various diseases.
Industry
Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4,5-Trimethoxystyryl)benzofuran: A similar compound without the hydroxyl group.
5-(3,4,5-Trimethoxystyryl)benzofuran-7-methanol: A related compound with a methanol group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in (Z)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H18O5 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H18O5/c1-21-16-10-13(11-17(22-2)19(16)23-3)5-4-12-8-14-6-7-24-18(14)15(20)9-12/h4-11,20H,1-3H3/b5-4- |
InChI Key |
LFTFLOYAWIWHDE-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C3C(=C2)C=CO3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)C=CO3)O |
Origin of Product |
United States |
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